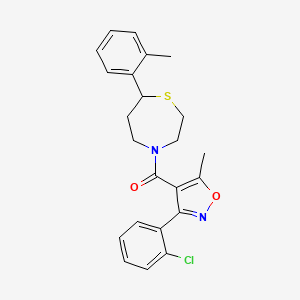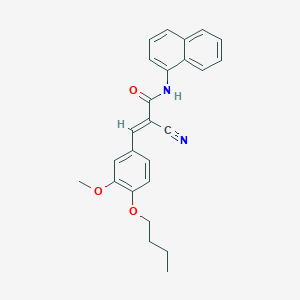
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide: is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a butoxy group, a methoxy group, a cyano group, and a naphthyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxy-3-methoxybenzaldehyde, malononitrile, and naphthylamine.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 4-butoxy-3-methoxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form the intermediate 3-(4-butoxy-3-methoxyphenyl)-2-cyanoacrylic acid.
Amidation: The intermediate is then subjected to amidation with naphthylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: The use of solvents like ethanol or acetonitrile to enhance the solubility of reactants and intermediates.
Temperature Control: Maintaining reaction temperatures within a specific range (e.g., 50-80°C) to ensure optimal reaction rates and yields.
Purification: Employing techniques like recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(phenyl)prop-2-enamide: Similar structure but with a phenyl group instead of a naphthyl group.
3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridinyl group instead of a naphthyl group.
Uniqueness
Structural Features: The presence of both butoxy and methoxy groups on the phenyl ring, along with the cyano and naphthyl groups, imparts unique chemical and physical properties to the compound.
Biological Activity: The combination of these functional groups may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-3-4-14-30-23-13-12-18(16-24(23)29-2)15-20(17-26)25(28)27-22-11-7-9-19-8-5-6-10-21(19)22/h5-13,15-16H,3-4,14H2,1-2H3,(H,27,28)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLGZMDKNYXDHT-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2639466.png)
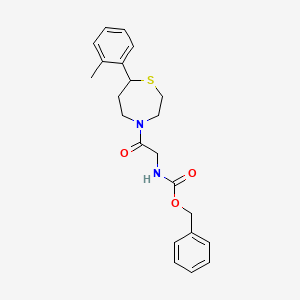
![N-[(4-chlorophenyl)methyl]-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2639470.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzamide](/img/structure/B2639471.png)
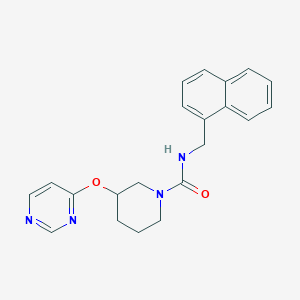
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)
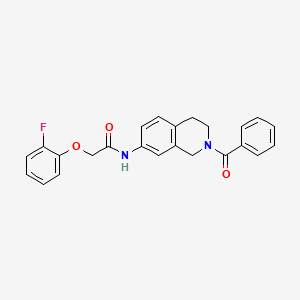
![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)
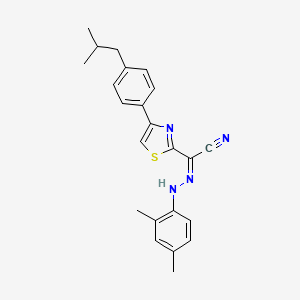
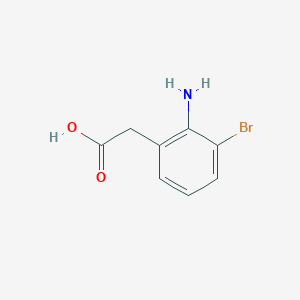
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2639484.png)
![1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide](/img/structure/B2639487.png)
